

The Neuroprotective Agent AD4 (N-Acetylcysteine Amide): A Technical Guide

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An In-depth Examination of its Molecular Structure, Properties, and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals.

Introduction

AD4, also known as N-Acetylcysteine Amide (NACA), is a novel thiol-containing antioxidant and a derivative of N-acetylcysteine (NAC). Engineered for enhanced lipophilicity, AD4 exhibits superior bioavailability and permeability across the blood-brain barrier compared to its parent compound, NAC.[1] This key modification allows for more effective delivery to the central nervous system, making AD4 a promising therapeutic candidate for a range of neurological disorders underpinned by oxidative stress and neuroinflammation. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of AD4, with a focus on its neuroprotective mechanisms.

Molecular Structure and Physicochemical Properties

AD4 is the amide derivative of N-acetylcysteine. The replacement of the carboxylic acid group with an amide moiety neutralizes the negative charge at physiological pH, thereby increasing its lipophilicity and ability to permeate cell membranes.[1]



Property	Data
Systematic Name	(2R)-2-(acetylamino)-3-sulfanylpropanamide
Synonyms	N-Acetylcysteine Amide, NACA
Molecular Formula	C5H10N2O2S
Molecular Weight	162.21 g/mol
Appearance	White to off-white solid
Solubility	Soluble in water
InChI Key	UJCHIZDEQZMODR-BYPYZUCNSA-N
SMILES	CC(=O)NINVALID-LINKC(N)=O
Antioxidant Activity	Possesses higher 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging ability and reducing power than NAC at all concentrations tested.[2] At higher concentrations, it shows greater hydrogen peroxide (H ₂ O ₂) scavenging capacity than NAC.[2] Exhibits a 55% higher ability to prevent β-carotene bleaching compared to control.[2] Its metal-chelating activity is more than 50% of EDTA.[2]
Bioavailability	The glutathione (GSH)-replenishing capacity is three to four-fold higher after administration of NACA compared to NAC.[3]

Mechanism of Action and Signaling Pathways

The primary neuroprotective mechanism of **AD4** is attributed to its potent antioxidant and antiinflammatory properties. **AD4** readily crosses cell membranes to replenish intracellular
glutathione (GSH), a critical endogenous antioxidant.[4][5][6] This is achieved through a thioldisulfide exchange with oxidized glutathione (GSSG), effectively restoring the cellular redox
balance.[4][5][6][7] By bolstering GSH levels, **AD4** mitigates oxidative stress, inhibits lipid
peroxidation, and scavenges reactive oxygen species (ROS).[1] Furthermore, **AD4** has been

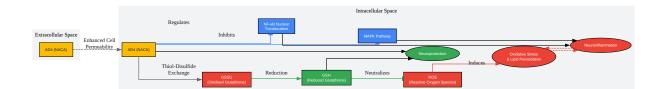




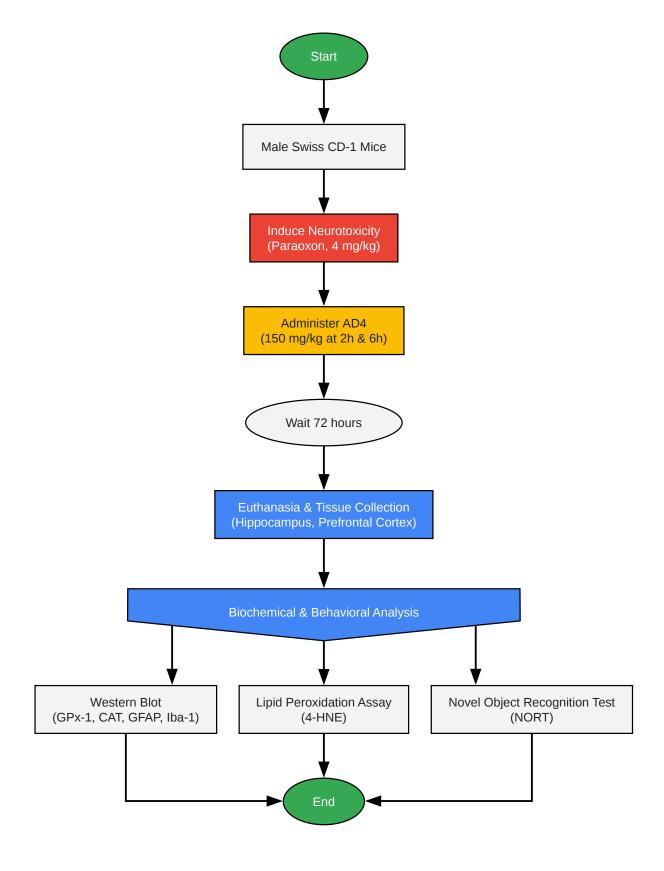


shown to suppress neuroinflammation by inhibiting the activation of the MAPK apoptotic pathway and regulating the nuclear translocation of NF-kB.[1]









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